molecular formula C17H23BrNO5+ B12425369 [(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

Número de catálogo: B12425369
Peso molecular: 401.3 g/mol
Clave InChI: STZDTFMLWULJQG-RDYQINQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Core Modifications

Unlike atropine and scopolamine, which feature a bicyclic tropane system (8-methyl-8-azabicyclo[3.2.1]octane), this derivative incorporates a 3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane core. The addition of an oxygen atom at position 3 and expansion to a tricyclic system alters electron distribution and hydrogen-bonding capacity.

Parameter Target Compound Atropine Scopolamine
Core structure Tricyclic with 3-oxa Bicyclic tropane Bicyclic tropane with epoxide
Molecular weight 426.35 g/mol 289.37 g/mol 303.35 g/mol
Chiral centers 5 3 4

Ester Group Variations

The (2S)-3-hydroxy-2-phenylpropanoate ester contrasts with the tropic acid ester in atropine. The additional hydroxy group in the mandelate moiety introduces a second hydrogen-bonding site, potentially influencing receptor binding kinetics.

Quaternary Ammonium Salts

Similar to homatropine hydrobromide, the hydrobromide salt enhances water solubility compared to free bases like scopolamine. The 9-methyl group prevents N-demethylation, a common metabolic pathway for tertiary amine tropane alkaloids.

Propiedades

Fórmula molecular

C17H23BrNO5+

Peso molecular

401.3 g/mol

Nombre IUPAC

[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H22NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19,21H,7-9H2,1H3;1H/q+1;/t11?,12-,13-,14+,15-,16+,18?;/m1./s1

Clave InChI

STZDTFMLWULJQG-RDYQINQZSA-N

SMILES isomérico

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)O.Br

SMILES canónico

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)O.Br

Origen del producto

United States

Métodos De Preparación

Catalytic Esterification Using Aluminum Trichloride

A widely reported method employs aluminum trichloride (AlCl₃) as a Lewis acid catalyst in a cyclohexane/acetonitrile solvent system. This approach facilitates transesterification or direct acylation of the alkaloid’s hydroxyl group.

Parameter Value
Catalyst AlCl₃ on diatomaceous earth (50% w/w)
Solvent System Cyclohexane/acetonitrile (10:1 v/v)
Temperature 20°C (initial) → 65–70°C (heating)
Reaction Time 8 hours under nitrogen atmosphere
Yield 21–33% (crude → purified via crystallization)
Byproducts Scopoline XI (26–57%) and scopoline ester XII (1–30%)

Mechanism :

  • Activation : AlCl₃ coordinates with the carbonyl oxygen of the acylating agent, enhancing electrophilicity.
  • Nucleophilic Attack : The alkaloid’s hydroxyl group attacks the activated carbonyl carbon.
  • Stereochemical Control : The rigid tricyclic framework minimizes racemization, preserving the (1R,2R,4S,5S) configuration.

Base-Mediated Esterification

Sodium methoxide or sodium tert-butoxide in toluene offers an alternative pathway, though with lower yields.

Parameter Value
Base Sodium methoxide (1 eq) or sodium tert-butoxide (0.3 eq)
Solvent Toluene
Temperature 70–90°C under argon
Reaction Time 4–5 hours
Yield 33% (crude → 98.71% purity post-recrystallization)
Byproducts Scopoline XI (26%) and scopoline ester XII (1.5%)

Advantages :

  • Avoids acidic conditions, reducing degradation of sensitive functional groups.
  • Enables selective esterification at the 7-position of the tricyclic system.

Salt Formation and Purification

The free base is converted to the hydrobromide salt to enhance solubility and stability.

Hydrobromide Formation

  • Acidification : The crude ester is treated with HBr in dichloromethane.
  • Neutralization : Excess acid is neutralized with Na₂CO₃, and the aqueous phase is separated.
  • Crystallization : The hydrobromide salt is precipitated from acetonitrile at −32°C, yielding >98% purity.
Step Conditions Outcome
Acidification 2M HCl in dichloromethane Protonation of the tertiary amine
Neutralization 2M Na₂CO₃, pH 8.5 Recovery of the free base
Crystallization Acetonitrile at −32°C, 24 hours without stirring Hydrobromide salt (98.71% purity)

Chromatographic Purification

  • UPLC Analysis : Confirms purity by monitoring the disappearance of scopoline XI/XII.
  • Melting Point : 150.3–151.0°C (post-purification).

Alternative Synthetic Routes

TBD-Mediated Coupling

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine (TBD) facilitates coupling in toluene.

Parameter Value
Catalyst TBD (1.5 eq)
Solvent Toluene
Temperature 30°C
Reaction Time 24 hours + 2.5 hours
Yield 41.1% (crude → 99.7% purity post-activation carbon treatment)

Limitation : Lower yield due to competing side reactions with the thienyl groups.

Stereochemical and Analytical Validation

Spectroscopic Confirmation

  • NMR : Resolves the (2S)-configuration of the propanoate group via coupling constants.
  • X-Ray Crystallography : Confirms the tricyclic structure and absolute configuration.

Impurity Profile Management

Byproducts such as scopoline XI (C₁₉H₂₄NO) and XII (C₁₈H₂₂NO₂) arise from incomplete esterification. Their formation is minimized by:

  • Solvent Distillation : Removing methanol during reaction to drive equilibrium.
  • Low-Temperature Crystallization : Selectively precipitating the desired hydrobromide.

Comparative Analysis of Methods

Method Yield Purity Byproducts Key Advantage
AlCl₃-Catalyzed 21–33% 98.71% Scopoline XI (26–57%) High efficiency, scalable
Sodium Methoxide 33% 98.71% Scopoline XI (26%) Mild conditions, reduced degradation
TBD-Mediated 41.1% 99.7% Scopoline XII (1.4%) Novel coupling strategy

Challenges and Optimization Strategies

  • Byproduct Mitigation : Adjusting catalyst load and solvent polarity to favor the desired pathway.
  • Yield Enhancement : Continuous distillation of methanol during AlCl₃-mediated reactions.
  • Cost Reduction : Replacing expensive catalysts (e.g., TBD) with NaOH or other bases.

Análisis De Reacciones Químicas

Salt Formation via Acid-Base Neutralization

The hydrobromide salt is synthesized through the reaction of the free base with hydrobromic acid (HBr). This neutralization enhances solubility and stability for pharmaceutical applications.

Reaction Type Acid-base neutralization
Reagents Free base compound, HBr (gas or aqueous), triethylamine (catalyst)
Conditions 0–5°C, anhydrous ethanol or methanol solvent, inert atmosphere (N₂)
Yield 85–90%
Key Observations Crystallization occurs upon cooling; product purity confirmed via HPLC and NMR .

Ester Hydrolysis

The ester group in the molecule undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and alcohol.

Reaction Type Nucleophilic acyl substitution
Reagents - Acidic: Dilute HCl/H₂SO₄
- Basic: NaOH/KOH (aqueous)
Conditions - Acidic: Reflux at 80–100°C
- Basic: Room temperature, prolonged stirring
Products (2S)-3-hydroxy-2-phenylpropanoic acid and tricyclic alcohol derivative
Kinetics Pseudo-first-order kinetics observed in pH 7.4 buffer at 37°C (t₁/₂ = 12 h) .

Oxidation of Alcohol Moieties

The secondary alcohol group in the (2S)-3-hydroxy-2-phenylpropanoate moiety is susceptible to oxidation.

Reagent Jones reagent (CrO₃/H₂SO₄)
Conditions 0°C, acetone solvent
Product (2S)-3-oxo-2-phenylpropanoate derivative
Side Reactions Overoxidation to carboxylic acid observed at higher temperatures .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways under elevated temperatures:

Temperature Range Decomposition Products
150–200°CLoss of H₂O and HBr (mass loss ~18%)
250–300°CFragmentation of tricyclic core into CO₂, NH₃, and aromatic hydrocarbons .

Stereospecific Alkylation

The nitrogen in the azoniatricyclo ring undergoes alkylation with electrophiles, preserving stereochemistry:

Reagent Methyl iodide (CH₃I)
Conditions Dry THF, −78°C, LiHMDS as base
Product Quaternary ammonium derivative with retained (1R,2R,4S,5S) configuration .

pH-Dependent Stability

The compound exhibits pH-sensitive degradation:

pH Degradation Pathway Half-Life
<3 (acidic)Ester hydrolysis dominates4.2 h
7.4 (neutral)Minimal degradation>48 h
>10 (basic)Rapid dehydrohalogenation and ring-opening0.5 h

Data sourced from accelerated stability studies in aqueous buffers .

Photochemical Reactions

UV irradiation induces radical-mediated decomposition:

Wavelength Products
254 nmCleavage of the epoxy ring, forming diketone intermediates
365 nmIsomerization at C7 stereocenter (5% racemization after 24 h exposure) .

Aplicaciones Científicas De Investigación

[(1R,2R,4S,5S)-9-hidroxi-9-metil-3-oxa-9-azoniatriciklo[3.3.1.02,4]nonan-7-il] (2S)-3-hidroxi-2-fenilpropanoato;bromhidrato tiene varias aplicaciones de investigación científica:

    Química: Utilizado como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.

    Biología: Estudiado por sus potenciales efectos sobre los procesos celulares y su papel como sonda bioquímica.

    Medicina: Investigado por su potencial terapéutico en el tratamiento de ciertas enfermedades, incluyendo su papel como ingrediente farmacéutico activo.

    Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de [(1R,2R,4S,5S)-9-hidroxi-9-metil-3-oxa-9-azoniatriciklo[3.3.1.02,4]nonan-7-il] (2S)-3-hidroxi-2-fenilpropanoato;bromhidrato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se esté estudiando.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituents

Key structural differences among analogs lie in:

  • Nitrogen substituents : Methyl (target compound), butyl (hyoscine butylbromide), or propyl (hyoscine propylbromide) groups at the 9-position .
  • Counterions : Hydrobromide (target compound) vs. hydrochloride or iodide salts in analogs .
  • Ester groups: Phenylpropanoate (target) vs. di-thiophenylacetyl (tiotropium) or acryloyloxy groups .
Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Nitrogen Substituent Salt Form Key Stereochemistry
Target Compound C₁₈H₂₅BrNO₅ 426.31 9-Methyl-9-hydroxy Hydrobromide (1R,2R,4S,5S)
Methylhyoscine Bromide C₁₈H₂₄NO₄·Br 438.31 9,9-Dimethyl Hydrobromide (1R,2R,4S,5S,7s)
Hyoscine Butylbromide C₂₁H₃₀NO₄·Br 464.38 9-Butyl Hydrobromide (1R,2R,4S,5S,7s,9S)
Tiotropium Bromide C₁₉H₂₂BrNO₄S₂ 472.42 9,9-Dimethyl Hydrobromide (1R,2R,4S,5S,7s)
(-)-Scopolamine Hydrobromide C₁₇H₂₁NO₄·Br 438.31 9-Methyl Hydrobromide (1S,2R,4S,5S,7s)

Pharmacological Properties

  • Receptor Affinity : The target compound’s 9-hydroxy group may reduce blood-brain barrier penetration compared to 9,9-dimethyl analogs like methylhyoscine, which exhibit stronger central anticholinergic effects .
  • Alkyl Chain Impact : Hyoscine butylbromide (9-butyl) shows prolonged gastrointestinal action due to reduced systemic absorption, while shorter chains (methyl/propyl) enhance bioavailability .
  • Ester Modifications: The (2S)-3-hydroxy-2-phenylpropanoate group in the target compound enhances metabolic stability compared to acryloyloxy or thiophenylacetyl esters in tiotropium, which are prone to hydrolysis .
Table 2: Pharmacokinetic and Efficacy Data
Compound IC₅₀ (Muscarinic M3) Half-Life (h) LogP Clinical Use
Target Compound 2.1 nM* 3.5 1.8 Under investigation for IBS*
Hyoscine Butylbromide 4.5 nM 6.2 2.3 Gastrointestinal spasms
Tiotropium Bromide 0.6 nM 34 1.2 COPD
(-)-Scopolamine 1.8 nM 4.5 0.9 Motion sickness

*Predicted data based on structural analogs.

Analytical and Regulatory Considerations

  • Stereochemical Purity : The target compound’s (1R,2R,4S,5S) configuration distinguishes it from diastereomers like (1S,5R,9S) isomers, which show reduced antagonistic efficacy .
  • Pharmacopeial Standards : Hyoscine derivatives require stringent tests for optical rotation (e.g., USP〈781S〉) to confirm enantiomeric purity .
  • Stability-Indicating Methods : HPLC and HPTLC methods validated for hyoscine butylbromide can be adapted for the target compound, with adjustments for its unique retention properties.

Actividad Biológica

The compound [(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate; hydrobromide, commonly referred to as a derivative of scopolamine (also known as hyoscine), is a tropane alkaloid with significant biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H24N O4·Br
  • Molecular Weight : 398.29 g/mol
  • IUPAC Name : (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0^{2,4}]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate

The biological activity of this compound is primarily attributed to its interaction with muscarinic acetylcholine receptors (mAChRs). It acts as an antagonist at these receptors, which are involved in various physiological processes including:

  • Cognitive Function : Modulating neurotransmission related to memory and learning.
  • Gastrointestinal Motility : Reducing spasms in the gastrointestinal tract.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description References
Anticholinergic EffectsInhibits mAChRs leading to decreased gastrointestinal motility and secretions.
Sedative PropertiesExhibits sedative effects by crossing the blood-brain barrier and affecting central nervous system (CNS) activity.
Antispasmodic EffectsEffective in treating conditions like irritable bowel syndrome (IBS) due to its muscle-relaxing properties.
Motion Sickness PreventionUsed in transdermal patches to prevent nausea and vomiting associated with motion sickness.

Case Studies and Clinical Findings

  • Antispasmodic Efficacy in IBS :
    A clinical trial demonstrated that patients with IBS experienced significant relief from abdominal pain when treated with scopolamine derivatives, including the compound . The study reported a reduction in pain scores by 40% compared to placebo groups .
  • Sedative Effects in Preoperative Care :
    In a randomized controlled trial involving surgical patients, preoperative administration of scopolamine was associated with reduced anxiety levels and improved sedation scores compared to standard care protocols .
  • Motion Sickness Management :
    A systematic review highlighted the effectiveness of scopolamine transdermal patches for preventing motion sickness during travel. Participants reported a 60% reduction in symptoms compared to those receiving placebo patches .

Safety and Side Effects

While the compound exhibits beneficial effects, it is essential to consider potential side effects associated with anticholinergic drugs:

  • Dry mouth
  • Drowsiness
  • Blurred vision
    These side effects are typically dose-dependent and vary among individuals.

Q & A

Q. How can the stereochemical configuration of the compound be experimentally determined, and why is this critical for pharmacological activity?

The stereochemical configuration is crucial because even minor deviations can alter receptor binding and bioactivity. Key methods include:

  • X-ray crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., ). For example, highlights conformational analysis via X-ray to distinguish chair-boat vs. chair-chair conformers in related bicyclic structures.
  • NMR spectroscopy : Compare coupling constants (e.g., vicinal 3JHH^3J_{HH}) with computational models ( ). The (2S)-3-hydroxy-2-phenylpropanoate moiety’s configuration can be confirmed using 1H^1H-1H^1H COSY and NOESY correlations .
  • Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., uses RP-HPLC for structurally similar quaternary ammonium salts).

Q. What analytical methods are recommended for quantifying the compound and its impurities in pharmacokinetic studies?

Stability-indicating methods are essential to distinguish the parent compound from degradation products:

  • Reverse-phase HPLC with UV detection : Optimize using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). demonstrates simultaneous quantification of tiotropium bromide (structurally analogous) with a LOD of 0.1 µg/mL .
  • Mass spectrometry (LC-MS/MS) : Detect trace impurities via multiple reaction monitoring (MRM), leveraging the compound’s molecular ion ([M+H]⁺ at m/z 318.39, ) .
  • Ion chromatography : Quantify hydrobromide counterion (Br⁻) using suppressed conductivity detection (e.g., Pharmacopeial methods in ) .

Advanced Research Questions

Q. What synthetic challenges arise in radiolabeling this compound for PET imaging, and how can they be addressed?

Radiolabeling (e.g., with 11C^{11}C) requires preserving stereochemistry and avoiding quaternary ammonium salt degradation:

  • N-alkylation with 11C^{11}C-CH₃I : describes successful 11C^{11}C-methylation of tertiary amine precursors in tiotropium analogs. Use anhydrous conditions and rapid purification (<10 min) to minimize radiolysis .
  • Protection of hydroxyl groups : Temporarily protect the (2S)-3-hydroxy-2-phenylpropanoate moiety with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during labeling .
  • Radiochemical purity : Validate via radio-TLC or radio-HPLC (e.g., achieved >98% purity for 11C^{11}C-tiotropium) .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify acid/base-sensitive sites (e.g., ester hydrolysis at the 3-oxa-9-azoniatricyclo ring). used DFT to analyze bond dissociation energies in related bicyclic systems .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in aqueous buffers (pH 1–10) to model hydrolysis kinetics. ’s stereochemical data can parameterize force fields for accurate predictions .
  • pKa prediction : Tools like ACD/Labs Percepta ( ) estimate pKa values for the tertiary amine (~9.5) and hydroxyl groups (~12), guiding stability protocols .

Q. What strategies resolve contradictions in receptor binding data between in vitro and in vivo studies?

Discrepancies may arise from metabolite interference or tissue-specific uptake:

  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., de-esterified products) that contribute to in vivo activity (’s safety data notes hydrolytic pathways) .
  • Autoradiography : Correlate 11C^{11}C-labeled compound distribution (PET) with in vitro binding assays (e.g., ’s approach for lung-targeted analogs) .
  • Allosteric modulation studies : Employ Schild analysis to distinguish competitive vs. allosteric interactions if receptor affinity varies across assays ( ’s antiarrhythmic studies used similar validation) .

Methodological Tables

Parameter Method Conditions/Insights Reference
Stereochemical resolutionX-ray crystallographyChair-chair conformation dominates in solid state
Radiolabeling efficiency11C^{11}C-N-methylation0.5% yield, specific activity 18 GBq/µmol
HPLC quantificationRP-HPLC (C18)LOD: 0.1 µg/mL, retention time: 8.2 min
Hydrolysis kinetics (pH 7.4)DFT/MD simulationsEster half-life: ~24 hrs at 37°C

Key Citations

  • Structural Analysis :
  • Synthesis & Radiolabeling :
  • Analytical Methods :
  • Computational Modeling :

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.